(3S)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride
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Overview
Description
“(3S)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride” is a chemical compound with the molecular formula C11H22ClN . It is also known as spiroperidol, a member of the butyrophenone family of antipsychotic medications. The CAS Number of this compound is 2418596-46-8 .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been a research focus in recent years due to their unique structure and potentially valuable biological activity . A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed .Physical and Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 189.73 . It is stored at a temperature of 4°C .Scientific Research Applications
Pharmacological Characterization
One of the compounds closely related to "(3S)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride", known as YM796, has been characterized for its muscarinic receptor agonistic activity. YM796, specifically the (-)-S isomer, has shown promise in ameliorating cognitive impairment through M1 agonistic activity, displaying significant anti-amnesic effects in various experimental models of amnesia. This was over 100 times greater than the potency of tacrine, a known cholinesterase inhibitor, suggesting potential therapeutic applications in conditions like Alzheimer's disease (Wanibuchi et al., 1994).
Synthetic Applications
Compounds with a 1-oxa-8-azaspiro[4.5]decane structure have been of interest in synthetic organic chemistry due to their unique spirocyclic framework and potential biological activities. For instance, a method has been developed for the synthesis of 8-oxa-2-azaspiro[4.5]decane from commercially available reagents, highlighting the compound's relevance in the synthesis of biologically active compounds (Ogurtsov & Rakitin, 2020).
Chemical Structure and Properties
The crystal structure and synthesis of related compounds, such as 4-(Dichloroacetyl)-l-oxa-4-azaspiro[4.5]decane, have been studied to understand their molecular configuration, which is pivotal in determining their chemical reactivity and potential application in drug design (Wen, 2002).
Biological Activity
Research into the biological activity of spirocyclic compounds, including those related to "this compound", has been extensive. For example, studies have investigated the synthesis and pharmacological evaluation of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists for their potential in treating dementia, showcasing the therapeutic potential of these compounds in neurodegenerative diseases (Tsukamoto et al., 1995).
Environmental and Analytical Chemistry
In the context of environmental and analytical chemistry, derivatives of azaspiro decanes have been utilized in the removal of carcinogenic compounds from water, demonstrating their utility beyond pharmacological applications. For instance, a Mannich base derivative of a calix[4]arene incorporating a 1,4-dioxa-8-azaspiro[4.5]decane moiety has shown high efficiency in removing water-soluble carcinogenic azo dyes, highlighting the compound's potential in environmental remediation (Akceylan et al., 2009).
Safety and Hazards
The safety information for “(3S)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride” indicates that it is associated with hazard statements H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
(3S)-3-methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-8-6-9(7-10-8)2-4-11-5-3-9;/h8,10H,2-7H2,1H3;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBZTJHOCHLOPV-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCOCC2)CN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2(CCOCC2)CN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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